6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

描述

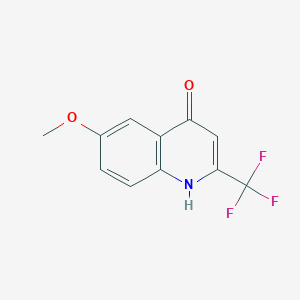

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by a methoxy group at position 6, a trifluoromethyl (CF₃) group at position 2, and a hydroxyl group at position 4. Quinoline scaffolds are renowned for their diverse pharmacological applications, including antimicrobial, antiviral, and antitumor activities . The electron-withdrawing CF₃ group enhances reactivity and stability, making this compound a valuable candidate for drug development . This article compares its structural and functional properties with similar quinoline derivatives, focusing on substituent effects, synthetic routes, and biological implications.

准备方法

The synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol typically involves the reaction of 4-methoxyaniline with ethyl trifluoroacetoacetate in the presence of phosphoric acid at elevated temperatures . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired quinoline derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

化学反应分析

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: Building Block for Synthesis

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol serves as an essential building block for synthesizing more complex quinoline derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a diverse array of derivatives with tailored properties for specific applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form quinone derivatives. |

| Reduction | Can be reduced to form dihydroquinoline derivatives. |

| Substitution | Methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions. |

Biological Applications

The compound is utilized in biological research for studying enzyme inhibition and protein interactions. Its structure enables it to bind effectively to specific biological targets, making it a candidate for drug development.

- Enzyme Inhibition: Research indicates that this compound can inhibit various protein kinases, disrupting signaling pathways involved in cell growth and proliferation. This property is particularly relevant in cancer research.

Case Study: Neuroprotection

A study highlighted the neuroprotective effects of quinoline derivatives, including this compound, in cellular models of ischemia. The compound demonstrated significant protective effects against neuronal damage, suggesting its potential as a therapeutic agent for ischemic stroke .

Industrial Applications

In industry, this compound is employed in synthesizing materials with unique properties, such as liquid crystals and dyes. The trifluoromethyl group enhances the thermal stability and solubility of these materials, making them suitable for various applications in electronic devices and coatings.

Comparison with Related Compounds

To understand the distinctiveness of this compound, it is useful to compare it with similar quinoline derivatives:

| Compound Name | Key Features |

|---|---|

| 6-Methoxy-4-methylquinolin-2-ol | Similar structure but lacks trifluoromethyl group. |

| 4-Trifluoromethyl-2-anilinoquinoline | Known for anti-cancer properties; contains an anilino group. |

| Fluoroquinolines | A broader class known for antibacterial activities; varying fluorine substitutions. |

作用机制

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, leading to the disruption of signaling pathways involved in cell growth and proliferation . This mechanism is particularly relevant in the context of cancer research, where the compound has shown potential as an anti-cancer agent.

相似化合物的比较

Substituent Effects at Position 6

The substituent at position 6 significantly influences physicochemical and biological properties:

- Methoxy vs. Chloro : The methoxy group donates electron density via resonance, enhancing solubility and interaction with polar targets. In contrast, chloro substituents increase lipophilicity, favoring membrane penetration .

- Methoxy vs. Fluoro : Fluorine’s electronegativity and small size balance polarity and steric effects, often improving pharmacokinetic profiles .

Trifluoromethyl Group at Position 2

The CF₃ group is a critical modulator of reactivity and bioactivity:

- Electron-Withdrawing Effect : The CF₃ group stabilizes intermediates in synthetic reactions, enabling efficient heterocyclization and coupling reactions .

- Biological Impact: CF₃-containing quinolines exhibit enhanced binding to hydrophobic enzyme pockets, as seen in P-glycoprotein inhibitors .

Positional Isomerism

The position of substituents alters molecular interactions:

Positional shifts (e.g., methoxy at 6 vs. 7) disrupt planar conjugation, affecting electronic distribution and intermolecular interactions .

生物活性

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H8F3N

- CAS Number : 1701-xx-xx (specific CAS not provided)

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance the binding affinity of compounds to their targets, potentially increasing efficacy in inhibiting enzymes or receptors involved in disease processes .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar quinoline compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.05 μM . The mechanism may involve interference with bacterial DNA synthesis or enzyme inhibition.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. The incorporation of trifluoromethyl groups has been associated with increased potency against various cancer cell lines. For instance, compounds with similar structural features have shown synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy while reducing toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.05 | |

| Anticancer | Various cancer cell lines | <10 |

Case Study: Neuroprotection

A related study on quinoline derivatives identified compounds with neuroprotective properties in models of ischemic stroke. Although specific data on this compound was not available, the structural similarities suggest potential for neuroprotective applications . The mechanism likely involves antioxidant activity and modulation of apoptotic pathways.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors. For example, the Gould-Jacobs reaction under acidic conditions (e.g., polyphosphoric acid) at 120–160°C can form the quinoline core. Trifluoromethyl groups may be introduced via Ullmann-type coupling or direct fluorination. Optimization includes:

- Temperature gradients (e.g., reflux in dichloromethane for 12–24 hours).

- Catalyst screening (e.g., Pd(OAc)₂ for cross-coupling).

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

- Monitor intermediates using TLC and HPLC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and quinolinol -OH (δ 12–14 ppm). Trifluoromethyl carbons appear as quartets (¹³C NMR, δ ~120–125 ppm).

- FT-IR : O-H stretch (~3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- HRMS : Confirm exact mass (e.g., [M+H]⁺ at m/z 258.0432).

- X-ray crystallography : Resolve crystal packing (orthorhombic systems, space group P2₁2₁2₁) for definitive structural proof .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed for this compound across different cancer cell lines?

- Methodological Answer : Address discrepancies through:

- Transcriptomic profiling : Compare responsive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters or apoptosis regulators).

- Pharmacokinetic studies : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation.

- Structural analogs : Test 8-(trifluoromethyl)quinolin-4-ol to isolate substituent effects.

- Target engagement assays : Measure inhibition of topoisomerase IIα or DNA intercalation via fluorescence anisotropy .

Q. What strategies are recommended for modulating the electron-withdrawing effects of the trifluoromethyl group to enhance pharmacological properties?

- Methodological Answer :

- Substitution : Replace -CF₃ with -NO₂, -CN, or -CF₂CF₃ to alter electronic density.

- Computational modeling : Use DFT (B3LYP/6-31G*) to predict HOMO-LUMO gaps and Hammett σ values.

- Experimental validation :

- Assess membrane permeability via PAMPA.

- Test microsomal stability (e.g., liver microsome assays).

- Compare IC₅₀ values in cytotoxicity screens .

Q. How should researchers design experiments to differentiate ROS-mediated vs. target-specific mechanisms of action?

- Methodological Answer :

- ROS scavengers : Co-treat with N-acetylcysteine (10 mM) and measure viability (MTT assay).

- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., topoisomerase IIα).

- Time-resolved fluorescence : Track compound-DNA binding (ethidium bromide displacement).

- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial depolarization (JC-1 staining) .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported antibacterial efficacy of this compound against Gram-positive vs. Gram-negative bacteria?

- Methodological Answer :

- Permeability assays : Measure compound uptake using LC-MS/MS in E. coli (Gram-negative) vs. S. aureus (Gram-positive).

- Efflux pump inhibition : Co-administer with verapamil (efflux inhibitor) to assess resistance mechanisms.

- Membrane integrity tests : Use SYTOX Green to quantify cytoplasmic leakage post-treatment.

- Comparative genomics : Identify unique outer membrane proteins in resistant strains .

Q. Tables for Key Data

属性

IUPAC Name |

6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZDJBZPTTUUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299224 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-21-9 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。